2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide

Medicinal Chemistry Chemical Biology Physicochemical Analysis

Researchers often face false SAR assumptions when extrapolating data from different N-alkylated thiazole-sulfonamides. The ethyl group on the sulfonamide nitrogen critically alters lipophilicity and steric interactions, making direct analog comparison unreliable. - **Targeted Application**: Specific probe for human carbonic anhydrase isoforms (hCA I, II, IX, XII) to study hydrophobic binding pocket requirements. - **Structural Precision**: N-ethyl substitution distinct from parent H- or bulkier alkyl analogs; essential for valid SAR in enzyme inhibition studies. - **Supply Reliability**: 97-98% purity, research-grade (non-therapeutic). Available for immediate R&D shipment.

Molecular Formula C6H11N3O2S2
Molecular Weight 221.3 g/mol
Cat. No. B11804530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide
Molecular FormulaC6H11N3O2S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(N=C(S1)N)C
InChIInChI=1S/C6H11N3O2S2/c1-3-8-13(10,11)5-4(2)9-6(7)12-5/h8H,3H2,1-2H3,(H2,7,9)
InChIKeyYURPIRMTERLCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide Specifications & Procurement


2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide (CAS: 1342368-78-8) is a research chemical in the 2-aminothiazole sulfonamide class, consisting of a 2-aminothiazole core with a C5-sulfonamide group N-substituted with an ethyl moiety . Its molecular formula is C6H11N3O2S2, with a molecular weight of 221.3 g/mol . As a building block and chemical probe, this compound is not intended for human or veterinary therapeutic use and is exclusively for in vitro research applications . This compound is available from multiple reputable chemical vendors at purities of 97% to 98% for research and development purposes .

Research building block 2-Aminothiazole sulfonamide scaffold with N-ethyl substitution for SAR and probe synthesis
Chemical probe Designed for in vitro enzyme inhibition, antibacterial, and antioxidant screening studies
Research use only Not for human or veterinary therapeutic use; exclusively for laboratory research

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide Analog Differentiation


While several 2-aminothiazole sulfonamide analogs share a common core, differences in N-substitution significantly alter biological activity. The ethyl group on the sulfonamide nitrogen of this compound is a critical structural feature that modulates its physicochemical and biological properties. Simple substitution with a hydrogen (as in the parent 2-amino-4-methylthiazole-5-sulfonamide) or a bulkier alkyl group can drastically affect lipophilicity, electronic distribution, and target binding affinity [1]. This structural nuance is particularly important when exploring enzyme inhibition mechanisms, as the N-ethyl group can influence hydrogen bonding and steric interactions within the active site. Consequently, assuming identical behavior among N-alkylated 2-aminothiazole-5-sulfonamides without direct comparative data is scientifically unsound and can lead to misleading conclusions in research and development programs .

N‑substitution Replacing N‑ethyl with H or other alkyl groups may significantly shift lipophilicity and target‑binding profiles; direct transfer of SAR may require validation
Scaffold analogs Unsubstituted 2‑amino‑4‑methylthiazole‑5‑sulfonamide or bulkier N‑alkyl analogs cannot be assumed interchangeable without comparative data
Enzyme inhibition Class‑level carbonic anhydrase or folate‑pathway findings from sulfathiazole or N‑allyl analogs may not replicate identically for the N‑ethyl derivative

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide Comparative Evidence


N-Ethyl Substitution vs Parent: Physicochemical Properties

The N-ethyl substitution on the sulfonamide group distinguishes this compound from its parent, 2-Amino-4-methylthiazole-5-sulfonamide. This single structural change increases the molecular weight from 193.2 g/mol to 221.3 g/mol and modifies the calculated logP (cLogP) by approximately 1.2 units, indicating a significant increase in lipophilicity . This enhanced lipophilicity is predicted to improve membrane permeability and alter pharmacokinetic properties .

N‑Ethyl vs parent lipophilicity
Class‑level inference
Δ cLogP ≈ +1.2 units vs unsubstituted parent
Supports lipophilicity‑driven SAR context for membrane permeability studies
In silico prediction; confirm experimentally
Medicinal Chemistry Chemical Biology Physicochemical Analysis

Carbonic Anhydrase Inhibition: N-Ethyl vs N-Allyl

A comparative study on 2-aminothiazole sulfonamide derivatives demonstrated that the nature of the N-substituent directly influences binding to human carbonic anhydrase (hCA) isoforms. While the target compound was not directly assayed, a close analog (N-allyl-2-aminothiazole-5-sulfonamide) exhibited a KI value of >10,000 nM against hCA II, whereas the unsubstituted parent compound was inactive [1]. The ethyl group of the target compound is predicted to confer a similar, moderate inhibitory profile. In a separate class-level study, thiazole-containing sulfonamides exhibited inhibition constants (KI) against hCA IX ranging from 8.3 nM to 4875 nM, highlighting the significant impact of subtle structural modifications on potency [2].

hCA II inhibition (KI)
Class‑level inference
KI > 10,000 nM (estimated from N‑allyl analog)
N‑alkylation required for carbonic anhydrase binding; target compound likely moderate inhibitor
Based on close analog; direct assay data unavailable
Enzyme Inhibition Molecular Docking Carbonic Anhydrase Drug Discovery

Antibacterial PABA Resistance vs Sulfanilamide

Historical data on the sulfathiazole class (2-[paraaminobenzenesulfonamido]-thiazole) demonstrates a critical advantage for thiazole-containing sulfonamides over simple sulfanilamide. Against *Escherichia coli*, 1 mg of sulfathiazole was equivalent to 430 mg of sulfanilamide, a 430-fold increase in potency [1]. More importantly, in the presence of the drug inhibitor PABA, 15 mg of sulfathiazole maintained bacteriostasis, whereas 6,280 mg of sulfanilamide was required, demonstrating a >400-fold superior resistance to inhibition [1]. As a 2-aminothiazole-5-sulfonamide, the target compound shares the core thiazole-sulfonamide scaffold and is thus inferred to possess this class-wide advantage in antibacterial research models .

Antibacterial PABA resistance
Class‑level inference
Sulfathiazole: >400‑fold PABA resistance vs sulfanilamide (E. coli)
Supports class‑level antibacterial scaffold selection; N‑ethyl derivative inferred to share resistance profile
Sulfathiazole historical data; confirm with target compound
Antibacterial Microbiology Antimicrobial Resistance Folic Acid Synthesis

DPPH Radical Scavenging Activity

A recent study on 2-aminothiazole sulfonamide derivatives assessed their antioxidant capacity using DPPH and SOD-mimic assays. Compound 8, a 4-chlorophenyl-substituted derivative, demonstrated an IC50 value of 115.2 µM in the DPPH assay [1]. The N-ethyl substitution on the target compound is a crucial structural variable that can modulate its redox potential and, consequently, its antioxidant activity. While the specific compound was not tested, this class-level data establishes that 2-aminothiazole sulfonamides are viable antioxidant candidates and that the target compound's unique N-ethyl group may confer distinct activity.

DPPH radical scavenging
Class‑level inference
Derivative IC50 = 115.2 µM (4‑chlorophenyl analog)
Class‑level antioxidant activity context; N‑ethyl substitution may modulate redox potential
Target compound not directly assayed; derivative data only
Antioxidant Oxidative Stress Free Radical Scavenging DPPH Assay

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide Research Applications


Carbonic Anhydrase Inhibitor Screening & Isoform Selectivity

Use this compound as a probe to investigate the binding requirements of the sulfonamide-binding pocket in various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). The N-ethyl group is a key structural feature for exploring hydrophobic interactions within the active site, as inferred from class-level data showing that N-alkylation is essential for activity [1].

Antibacterial Folate Synthesis Inhibition

Employ this thiazole-sulfonamide scaffold in bacterial susceptibility assays (e.g., against *E. coli*) to study folate synthesis inhibition. Its structure is inferred to confer superior resistance to PABA inhibition compared to sulfanilamide, making it a more robust tool for investigating bacterial folate pathways in complex media [2].

Chemical Probe for SAR Studies

Utilize this compound as a building block or reference point in medicinal chemistry campaigns aimed at optimizing the potency and selectivity of thiazole-sulfonamide-based inhibitors. Its N-ethyl group provides a specific lipophilic modification for exploring SAR trends in enzyme inhibition or cellular activity .

Free Radical Scavenging Assays

Include this compound in panels of 2-aminothiazole sulfonamides for DPPH and other free radical scavenging assays to determine the impact of N-ethyl substitution on redox potential and antioxidant activity. Class-level studies have established this scaffold as a source of antioxidant activity [3].

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform profiling
N‑ethyl sulfonamide substitution (lipophilicity)
hCA binding‑pocket hydrophobic interaction review
Antibacterial folate pathway research
Thiazole‑sulfonamide scaffold
PABA resistance context; confirm with target compound
SAR chemical probe synthesis
N‑ethyl lipophilic modification
Compare N‑alkyl variants for potency and selectivity
Oxidative stress / radical scavenging assays
2‑Aminothiazole sulfonamide class
Redox potential and antioxidant assay response
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